
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C20H18BrN3O4S and its molecular weight is 476.35. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activities
Compounds related to N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide have been explored for their potential antiviral activities. Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized through microwave techniques have demonstrated antiviral efficacy against a range of viruses, including influenza A variants (H1N1, H3N2, H5N1), severe acute respiratory syndrome coronavirus (SARS-CoV), dengue, yellow fever, Venezuelan equine encephalitis (VEE), Rift Valley fever, and Tacaribe viruses. These compounds' ability to inhibit viral replication highlights their potential as antiviral agents (Selvam et al., 2007).
Antitumor Activity
Research has also been conducted on the antitumor properties of 3-benzyl-substituted-4(3H)-quinazolinones. A series of these compounds were synthesized and evaluated for their in vitro antitumor activity, showing significant broad-spectrum antitumor effects. The study revealed that certain compounds are more potent than 5-FU (5-fluorouracil), a commonly used antitumor agent, highlighting their potential in cancer therapy. Molecular docking studies further supported their mechanism of action, providing insights into their selective activities against various cancer cell lines, including CNS, renal, breast cancer, and leukemia (Al-Suwaidan et al., 2016).
Anticancer Activity
Further investigations into the anticancer activities of quinazolinone derivatives have shown promising results. Substituted benzoquinazolinones, for example, have been synthesized and evaluated for their potential cytotoxicity against cancer cell lines, including HT29 and HCT116. These studies have identified compounds with significant anticancer activities, underscoring the therapeutic potential of quinazolinone derivatives in treating cancer (Nowak et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde followed by the reaction of the resulting intermediate with 4-aminobutanoic acid.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "1,3-benzodioxole-5-carbaldehyde", "4-aminobutanoic acid" ], "Reaction": [ "Step 1: 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid is reacted with thionyl chloride to form 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride.", "Step 2: 1,3-benzodioxole-5-carbaldehyde is reacted with 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carbonyl chloride in the presence of triethylamine to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxamide.", "Step 3: The intermediate from step 2 is reacted with 4-aminobutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the final product N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide." ] } | |
CAS番号 |
422287-88-5 |
製品名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
分子式 |
C20H18BrN3O4S |
分子量 |
476.35 |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C20H18BrN3O4S/c21-13-4-5-15-14(9-13)19(26)24(20(29)23-15)7-1-2-18(25)22-10-12-3-6-16-17(8-12)28-11-27-16/h3-6,8-9H,1-2,7,10-11H2,(H,22,25)(H,23,29) |
InChIキー |
VRSOVINVVCTIHV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



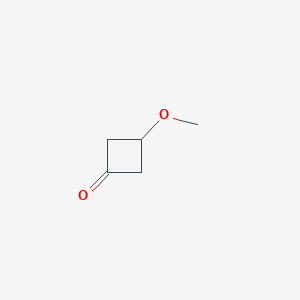
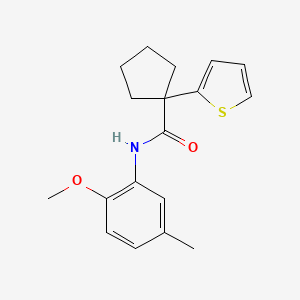
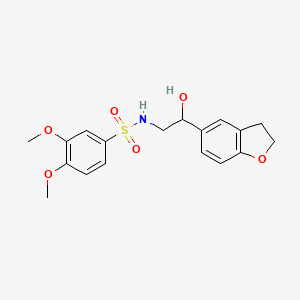
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

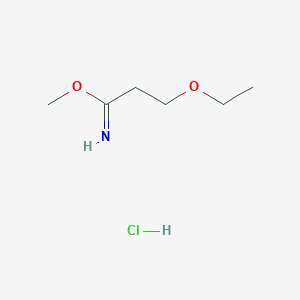
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)
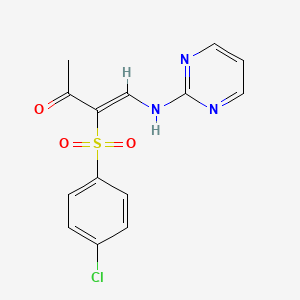

![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)

![N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2941659.png)